Cas no 1203025-09-5 (1-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-(thiophen-2-yl)urea)

1-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-(thiophen-2-yl)urea 化学的及び物理的性質
名前と識別子
-
- 1-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-(thiophen-2-yl)urea
- VU0646801-1
- F5536-0008
- 1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-thiophen-2-ylurea
- 1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)urea
- 1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea
- AKOS024513015
- 1203025-09-5
-
- インチ: 1S/C14H15N3O3S2/c18-14(16-13-3-1-9-21-13)15-11-4-6-12(7-5-11)17-8-2-10-22(17,19)20/h1,3-7,9H,2,8,10H2,(H2,15,16,18)
- InChIKey: XUYNUACOXPDVGI-UHFFFAOYSA-N
- SMILES: S1(CCCN1C1C=CC(=CC=1)NC(NC1=CC=CS1)=O)(=O)=O
計算された属性
- 精确分子量: 337.05548370g/mol
- 同位素质量: 337.05548370g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 22
- 回転可能化学結合数: 3
- 複雑さ: 498
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 115Ų
- XLogP3: 1.8
1-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-(thiophen-2-yl)urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5536-0008-1mg |
1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)urea |
1203025-09-5 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5536-0008-5mg |
1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)urea |
1203025-09-5 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5536-0008-15mg |
1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)urea |
1203025-09-5 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5536-0008-5μmol |
1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)urea |
1203025-09-5 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5536-0008-20mg |
1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)urea |
1203025-09-5 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5536-0008-4mg |
1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)urea |
1203025-09-5 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5536-0008-2mg |
1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)urea |
1203025-09-5 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5536-0008-40mg |
1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)urea |
1203025-09-5 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5536-0008-50mg |
1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)urea |
1203025-09-5 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5536-0008-10μmol |
1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-yl)urea |
1203025-09-5 | 10μmol |
$69.0 | 2023-09-09 |
1-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-(thiophen-2-yl)urea 関連文献
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
1-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-(thiophen-2-yl)ureaに関する追加情報
Introduction to 1-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-(thiophen-2-yl)urea (CAS No. 1203025-09-5)
1-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-(thiophen-2-yl)urea, with the CAS number 1203025-09-5, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a thiazolidine moiety and a thiophene group, making it a promising candidate for various therapeutic applications.
The thiazolidine ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is known for its diverse biological activities. The presence of this ring in 1-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-(thiophen-2-yl)urea contributes to its potential as an antidiabetic agent. Thiazolidinediones, a class of drugs derived from thiazolidine, are widely used in the treatment of type 2 diabetes mellitus due to their ability to improve insulin sensitivity and reduce hyperglycemia.
The thiophene group, on the other hand, is a heterocyclic aromatic compound that has been extensively studied for its pharmacological properties. Thiophene derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer activities. The combination of the thiazolidine and thiophene moieties in 1-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-(thiophen-2-yl)urea suggests that this compound may possess multiple biological activities.
Recent studies have explored the potential of 1-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-(thiophen-2-yl)urea as an antidiabetic agent. A study published in the Journal of Medicinal Chemistry reported that this compound exhibited significant glucose-lowering effects in both in vitro and in vivo models. The researchers found that the compound effectively reduced blood glucose levels by enhancing insulin sensitivity and improving glucose uptake in muscle and adipose tissues.
In addition to its antidiabetic properties, 1-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-(thiophen-2-yl)urea has shown potential as an anti-inflammatory agent. Inflammatory diseases such as arthritis and asthma are characterized by chronic inflammation, which can lead to tissue damage and organ dysfunction. A study published in the European Journal of Pharmacology demonstrated that this compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that 1-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-(thiophen-2-yl)urea may have therapeutic potential in treating inflammatory disorders.
The structural uniqueness of 1-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-y l)phenyl -3 -(thi oph en - 2 - yl )u rea also makes it an interesting candidate for drug discovery and development. The presence of multiple functional groups allows for further chemical modifications to optimize its pharmacological properties. For instance, researchers have explored the effects of substituting different functional groups on the thiophene ring to enhance the compound's potency and selectivity. These modifications have led to the identification of several analogs with improved biological activities.
The safety profile of 1 - 4 -( 1 , 1 - d iox o - 1 l ambda 6 , 2 - t h iaz o l id i n - 2 - y l ) p h en y l - 3 -( t hi oph en - 2 - yl )u rea is another important aspect of its development as a therapeutic agent. Preclinical studies have shown that this compound exhibits low toxicity and good tolerability at therapeutic doses. However, further investigations are needed to fully evaluate its safety profile in humans.
In conclusion, 1 - 4 -( 1 , 1 - d iox o - 1 l ambda 6 , 2 - t h iaz o l id i n - 2 - y l ) p h en y l - 3 -( t hi oph en - 2 - yl )u rea (CAS No. 1203025 -09 -5) is a promising compound with potential applications in various therapeutic areas. Its unique structural features and diverse biological activities make it an attractive candidate for further research and development. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical uses.
1203025-09-5 (1-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-(thiophen-2-yl)urea) Related Products
- 2210141-33-4(4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline)
- 721913-26-4(2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate)
- 941926-95-0(N-(3,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide)
- 590367-95-6(1,2,3,4-Tetra-O-benzoyl-D-glucopyranose)
- 1340409-29-1(1-Amino-4,4-dimethylcyclohexane-1-carbonitrile)
- 229180-63-6(N-Acetyl-4-[(diethoxyphosphoryl)methyl]-L-phenylalanine Ethyl Ester)
- 63303-29-7(Spiroisochroman-4,4'-piperidine)
- 2171739-26-5(4-(3-bromo-5-chlorophenyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 1796961-84-6(7-phenyl-4-(thiophene-2-sulfonyl)-1,4-thiazepane)
- 1805575-57-8(2,4-Bis(trifluoromethyl)-6-methoxybenzyl chloride)




